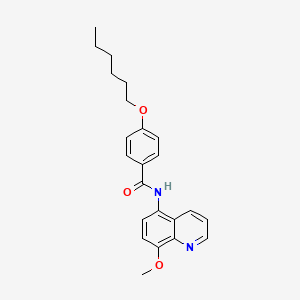
4-(hexyloxy)-N-(8-methoxyquinolin-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(hexyloxy)-N-(8-methoxyquinolin-5-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a hexyloxy group and an 8-methoxyquinolin-5-yl group, which contribute to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(hexyloxy)-N-(8-methoxyquinolin-5-yl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:
Preparation of 8-methoxyquinoline: This can be synthesized through the reaction of 8-hydroxyquinoline with methanol in the presence of a suitable catalyst.
Formation of 8-methoxyquinolin-5-ylamine: This intermediate is obtained by nitration of 8-methoxyquinoline followed by reduction.
Synthesis of 4-(hexyloxy)benzoic acid: This involves the esterification of 4-hydroxybenzoic acid with hexanol.
Coupling Reaction: The final step involves the coupling of 8-methoxyquinolin-5-ylamine with 4-(hexyloxy)benzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(hexyloxy)-N-(8-methoxyquinolin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the quinoline ring can be oxidized to form quinone derivatives.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The hexyloxy group can be substituted with other alkoxy groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various alkoxy-substituted benzamides.
Wissenschaftliche Forschungsanwendungen
4-(hexyloxy)-N-(8-methoxyquinolin-5-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.
Wirkmechanismus
The mechanism of action of 4-(hexyloxy)-N-(8-methoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(hexyloxy)-N-(quinolin-5-yl)benzamide: Lacks the methoxy group, which may affect its solubility and reactivity.
4-(hexyloxy)-N-(8-hydroxyquinolin-5-yl)benzamide: The hydroxy group can form hydrogen bonds, altering its interaction with biological targets.
4-(hexyloxy)-N-(8-methylquinolin-5-yl)benzamide: The methyl group may influence the compound’s lipophilicity and membrane permeability.
Uniqueness
4-(hexyloxy)-N-(8-methoxyquinolin-5-yl)benzamide stands out due to the presence of both the hexyloxy and methoxy groups, which confer unique physicochemical properties. These modifications can enhance its solubility, stability, and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C23H26N2O3 |
|---|---|
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
4-hexoxy-N-(8-methoxyquinolin-5-yl)benzamide |
InChI |
InChI=1S/C23H26N2O3/c1-3-4-5-6-16-28-18-11-9-17(10-12-18)23(26)25-20-13-14-21(27-2)22-19(20)8-7-15-24-22/h7-15H,3-6,16H2,1-2H3,(H,25,26) |
InChI-Schlüssel |
RZAHXDHWZWFRAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)NC2=C3C=CC=NC3=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


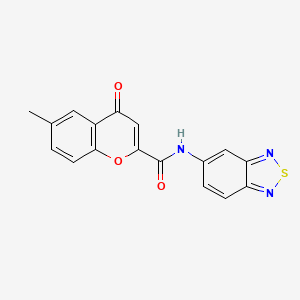

![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11318890.png)
![4-[3-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-4-methylphenyl]-2-ethyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11318892.png)
![N-{4,5-dimethyl-3-[(4-methylphenyl)(pyridin-2-ylamino)methyl]thiophen-2-yl}furan-2-carboxamide](/img/structure/B11318893.png)
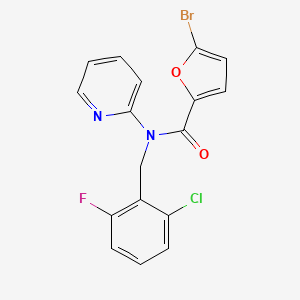
![N-{4-[(2-fluorobenzyl)oxy]benzyl}-N-(pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B11318909.png)
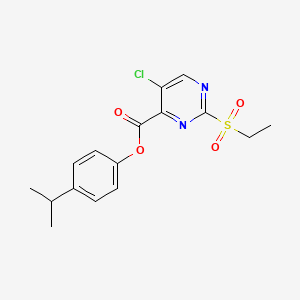
![1-(4-fluorophenyl)-2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]ethanone](/img/structure/B11318934.png)
![3-chloro-6-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B11318941.png)
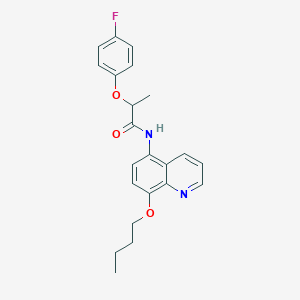
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11318946.png)
![N-({4-ethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-N-phenylmethanesulfonamide](/img/structure/B11318952.png)
![5-(4-bromophenyl)-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11318954.png)
